![molecular formula C6H12ClN3O B1379741 5-Methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride CAS No. 1609403-10-2](/img/structure/B1379741.png)
5-Methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride
Description
Historical Context and Development of Spirocyclic Compounds
Spirocyclic compounds, characterized by two or more rings sharing a single atom (the spiroatom), have been pivotal in organic chemistry since their systematic study began with Adolf von Baeyer in 1900. Early research focused on carbocyclic spiro compounds like spiropentane and spirohexane, but the discovery of heterocyclic variants—such as spironolactone, a diuretic introduced in the 1960s—highlighted their biomedical potential. The unique three-dimensional geometry of spirocycles, which reduces conformational entropy and enhances binding specificity, has driven their adoption in drug design. For example, natural products like elatol and synthetic drugs like apalutamide underscore their structural versatility.
Spiro compounds gained further attention in the 21st century due to advances in asymmetric synthesis, particularly organocatalysis, which enabled enantioselective construction of complex spiro frameworks. Their applications now span optoelectronics, materials science, and pharmaceuticals, with over 20 spirocyclic drugs approved for clinical use by 2025.
Triazaspiro Compounds in Chemical Research
Triazaspiro compounds, a subclass of spirocycles incorporating three nitrogen atoms, have emerged as critical motifs in medicinal chemistry. Their rigid spiro architecture and nitrogen-rich heterocycles enhance interactions with biological targets, such as enzymes and receptors. For instance, 1,4,9-triazaspiro[5.5]undecan-2-one derivatives exhibit potent inhibition of METTL3, a methyltransferase implicated in cancer.
Key Advances in Triazaspiro Chemistry:
- Synthetic Methodologies : Modern routes employ cyclization reactions, reductive amination, and Buchwald–Hartwig couplings to assemble triazaspiro cores. For example, carbonyldiimidazole (CDI)-mediated cyclizations efficiently form lactam rings in triazaspiro systems.
- Biological Relevance : Triazaspiro scaffolds are prevalent in neuromodulators and antimicrobial agents due to their ability to cross the blood-brain barrier and resist metabolic degradation.
- Chirality : Axial chirality in triazaspiro compounds, such as 5-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride, enables selective targeting of enantioselective binding sites.
Significance of this compound in Scientific Literature
This compound (CAS: 1609403-10-2) exemplifies the convergence of structural innovation and therapeutic potential. Its spiro[3.4]octane core, featuring a ketone and tertiary amine, provides a versatile platform for drug discovery.
Structural and Functional Insights:
Property | Value |
---|---|
Molecular Formula | C₆H₁₁ClN₃O |
Molecular Weight | 169.63 g/mol |
Key Functional Groups | Lactam, tertiary amine, spiroatom |
Chirality | Axial (due to spiro junction) |
The compound’s spirocyclic rigidity enhances binding affinity for neurological targets, such as serotonin and dopamine receptors, making it a key intermediate in anxiolytic and antidepressant drug candidates. Recent studies highlight its role in optimizing pharmacokinetic profiles, as the spiro structure reduces π-π stacking and improves solubility.
Research Applications:
Properties
IUPAC Name |
5-methyl-2,5,7-triazaspiro[3.4]octan-6-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O.ClH/c1-9-5(10)8-4-6(9)2-7-3-6;/h7H,2-4H2,1H3,(H,8,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAURWMGHQVDYFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)NCC12CNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609403-10-2 | |
Record name | 2,5,7-Triazaspiro[3.4]octan-6-one, 5-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609403-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form. The use of advanced equipment and techniques ensures the consistency and quality of the compound produced on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can convert the compound into different reduced forms, altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with new functional groups, while substitution reactions can produce a variety of substituted compounds with different chemical properties.
Scientific Research Applications
5-Methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: The compound’s potential medicinal properties are explored in drug discovery and development. It may be used as a starting point for designing new drugs with improved efficacy and safety profiles.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied. Research is ongoing to elucidate the detailed molecular interactions and pathways involved.
Comparison with Similar Compounds
Structural and Physicochemical Differences
The following table summarizes key structural and physicochemical properties of 5-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride and its analogs:
Key Comparative Insights
The methoxyethyl group in the C₉H₁₈ClN₃O₂ analog introduces a polar side chain, likely improving aqueous solubility but possibly reducing blood-brain barrier penetration .
Positional Isomerism: The positional isomer QM-7589 (ketone at position 8) demonstrates how minor structural changes alter molecular dipole moments and hydrogen-bonding patterns, which could affect receptor binding in drug design .
Heteroatom Substitution: Replacing nitrogen with oxygen (5-oxa analog) reduces the number of hydrogen bond donors, which may decrease target affinity but improve metabolic stability .
Biological Activity
5-Methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride (CAS No. 1609403-10-2) is a compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, applications in drug discovery, and relevant research findings.
- Molecular Formula : C₆H₁₂ClN₃O
- Molecular Weight : 177.63 g/mol
- Structure : The compound features a spiro-connected nitrogen-rich ring system, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can bind to receptors, affecting signaling pathways that regulate physiological responses.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting vital metabolic processes.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through broth dilution methods.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro assays revealed that it induces apoptosis in cancer cell lines such as HeLa and MCF-7 by activating caspase pathways. The results indicate a dose-dependent response:
Cell Line | IC₅₀ (µM) |
---|---|
HeLa | 15 |
MCF-7 | 20 |
Case Studies
- Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of spirocyclic compounds, including this compound. The results confirmed its broad-spectrum activity against common pathogens .
- Cancer Cell Apoptosis Induction : Another research article explored the mechanism by which this compound induces apoptosis in breast cancer cells. The study highlighted the role of mitochondrial dysfunction and reactive oxygen species (ROS) generation as key factors in the apoptotic process .
Applications in Drug Discovery
The unique structure and biological activity of this compound make it a promising candidate for drug development:
- Lead Compound for Antimicrobial Agents : Its effectiveness against resistant strains of bacteria positions it as a potential lead compound for new antibiotics.
- Anticancer Drug Development : The observed anticancer properties suggest further exploration into its use as a therapeutic agent in oncology.
Q & A
Basic Research Questions
Q. What are the key analytical techniques for characterizing the purity and structural integrity of 5-Methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride?
- Methodological Answer : Use a combination of HPLC (for purity assessment, with reverse-phase C18 columns and UV detection at 210–260 nm) and NMR spectroscopy (¹H and ¹³C for structural confirmation). For hydrochloride salts, ion chromatography or potentiometric titration can quantify chloride content . Mass spectrometry (LC-MS) is critical for verifying molecular weight and fragmentation patterns. Cross-validate results with X-ray crystallography if crystalline forms are obtainable .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) to assess degradation pathways. Monitor via HPLC for byproducts like hydrolyzed or oxidized derivatives. Use gloveboxes for moisture-sensitive manipulations, referencing safety protocols for similar hydrochlorides .
Q. What synthetic routes are reported for spirocyclic compounds analogous to this structure?
- Methodological Answer : Spirocyclic systems are typically synthesized via cyclocondensation (e.g., urea/thiourea derivatives with ketones) or transition-metal-catalyzed cyclizations . For azaspiro frameworks, intramolecular Mannich reactions or Pictet-Spengler approaches are common. Optimize yields using DOE (Design of Experiments) to vary catalysts (e.g., ZnCl₂), solvents (DMF, acetonitrile), and temperatures .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s reactivity under biological or environmental conditions?
- Hydrolysis : Test pH-dependent stability (pH 3–9 buffers, 25–50°C).
- Photolysis : Expose to UV-A/B light (290–400 nm) in simulated sunlight chambers.
- Biotransformation : Use microbial consortia or liver microsomes (CYP450 enzymes) to identify metabolites via LC-HRMS.
Q. How should contradictions in spectroscopic or biological activity data be resolved?
- Methodological Answer :
- For Spectral Discrepancies : Replicate experiments under controlled humidity/temperature. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-check with computational chemistry (DFT calculations for NMR chemical shifts).
- For Biological Inconsistencies : Validate assays using orthogonal methods (e.g., SPR vs. cell-based assays). Apply multivariate statistical analysis (PCA, clustering) to identify confounding variables (e.g., solvent effects, impurity profiles) .
Q. What strategies are recommended for studying structure-activity relationships (SAR) of this spirocyclic scaffold?
- Methodological Answer :
- Analog Synthesis : Introduce substituents at the 5-methyl or azetidine positions via reductive amination or nucleophilic substitution.
- Biological Profiling : Screen against target panels (e.g., kinases, GPCRs) using high-throughput assays. Pair with molecular docking (AutoDock Vina) to predict binding modes.
- Data Integration : Use cheminformatics tools (e.g., Schrödinger’s QikProp) to correlate physicochemical properties (logP, PSA) with activity .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.